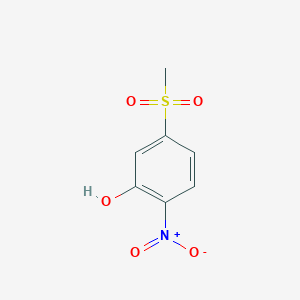
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C11H17NO3. It consists of 32 atoms: 17 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is characterized by its cyclopentane ring structure, which is substituted with a carboxylic acid group and an enamido group.
Preparation Methods
The synthesis of 3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-methylbut-2-enamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the enamido group, using reagents like halogens or nucleophiles.
Scientific Research Applications
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopentane-1-carboxylic acid: Lacks the enamido group, making it less reactive in certain chemical reactions.
3-Methylbut-2-enamide: Does not contain the cyclopentane ring, resulting in different chemical properties and reactivity.
Cyclopentanone: The precursor in the synthesis of the target compound, with different functional groups and reactivity.
This compound’s unique structure, combining a cyclopentane ring with an enamido and carboxylic acid group, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(3-methylbut-2-enoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-7(2)5-10(13)12-9-4-3-8(6-9)11(14)15/h5,8-9H,3-4,6H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
YSDWHLRLCJSTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1CCC(C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)


![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)





![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)

